molecular formula C9H12ClN B6271798 3-Chloro-5-isopropylaniline CAS No. 1369887-46-6

3-Chloro-5-isopropylaniline

Cat. No.: B6271798
CAS No.: 1369887-46-6
M. Wt: 169.7
InChI Key:
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Description

3-Chloro-5-isopropylaniline is an organic compound with the molecular formula C9H12ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the third position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-5-isopropylbenzene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents like iron powder in acidic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isopropylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-5-isopropylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropylaniline involves its interaction with specific molecular targets. The chlorine and isopropyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-isopropylaniline: Similar in structure but with the chlorine atom at the second position.

    3-Chloro-4-isopropylaniline: Similar in structure but with the isopropyl group at the fourth position.

Uniqueness

3-Chloro-5-isopropylaniline is unique due to the specific positioning of the chlorine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-5-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFYWIAARRIPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369887-46-6
Record name 3-chloro-5-(propan-2-yl)aniline
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